molecular formula C22H22N2O3S B2945831 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide CAS No. 897619-94-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2945831
CAS No.: 897619-94-2
M. Wt: 394.49
InChI Key: FDPOFOFALGRNRU-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound featuring a distinctive molecular architecture that combines a naphthalene acetamide group with a 1,1-dioxidoisothiazolidine moiety. This structural combination places it within a class of compounds investigated for potential biological activity in research settings. Compounds containing the 1,1-dioxidoisothiazolidinyl (sultam) group have been identified as key structural motifs in early-stage drug discovery research, particularly for their potential to interact with enzymatic targets. Specifically, closely related analogs have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . Furthermore, the 1,1-dioxidoisothiazolidin-2-yl group is a recognized pharmacophore in investigative compounds targeting oncogenic pathways, such as those involving CHD1L in cancers like colorectal cancer . The naphthalene moiety, a bulky aromatic system, is known to influence the compound's physicochemical properties, potentially enhancing lipophilicity and facilitating interactions with hydrophobic pockets on target proteins. The primary research applications for this compound are in the fields of chemical biology and medicinal chemistry. It serves as a valuable building block or intermediate for the synthesis of more complex molecules and as a tool compound for probing biological pathways in vitro. Researchers utilize this chemical to explore structure-activity relationships (SAR), investigate mechanisms of action, and screen for potential pharmacological activity in controlled laboratory environments. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-10-11-19(24-12-5-13-28(24,26)27)15-21(16)23-22(25)14-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-11,15H,5,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPOFOFALGRNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isothiazolidine ring: This can be achieved through the reaction of a suitable thiol with an amine under oxidative conditions.

    Introduction of the naphthalene moiety: This step might involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Acetamide formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Enzyme Inhibition Profiles

Key Compounds :

  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Exhibits MAO-A inhibition (IC50 = 0.028 µM) with 50-fold selectivity over MAO-B .
  • N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide : Shows dual inhibitory activity against AChE and BChE .
  • BAI (2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide) : A close analog with antitumor activity, inducing PARP fragmentation in uterine myoma cells without cardiovascular toxicity at effective concentrations .

Comparison: The target compound shares the 1,1-dioxidoisothiazolidine core with BAI but differs in the aromatic substituents (naphthalene vs. biphenyl-indazole). While BAI targets PARP pathways, the absence of specific IC50 data for the target compound necessitates inferred activity based on structural similarity.

Structural Features :

Compound Class Core Structure Key Substituents Biological Target
Target Compound Isothiazolidin-dioxide 2-Methylphenyl, naphthalen-1-yl Inferred: MAO, PARP
BAI Isothiazolidin-dioxide Biphenyl-indazole PARP (antitumor)
Triazole-acetamides Triazole Naphthalen-1-yloxy, nitro groups Enzyme inhibition
Thiadiazole-acetamides Thiadiazole Alkylthio, chlorobenzyl Antibacterial/antifungal

Physicochemical and Spectral Properties

  • Melting Points : Thiadiazole derivatives (e.g., 5h: 133–135°C) exhibit lower melting points compared to triazole analogs (e.g., 6b: ~158°C), suggesting higher flexibility in the latter .
  • Spectroscopic Data :
    • IR : Naphthalene-containing acetamides show characteristic C=O stretches at 1671–1682 cm<sup>−1</sup> .
    • NMR : Aromatic protons in naphthalen-1-yl groups resonate at δ 7.20–8.40 ppm, while methyl groups in 2-methylphenyl appear at δ 2.1–2.5 ppm .

Toxicity and Selectivity

  • BAI: No cardiovascular toxicity observed at therapeutic doses, highlighting the safety profile of 1,1-dioxidoisothiazolidine derivatives .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Isothiazolidine moiety : The presence of the 1,1-dioxidoisothiazolidin-2-yl group suggests possible interactions with biological targets.
  • Naphthalene and methylphenyl substituents : These groups may enhance the compound's pharmacological properties.

The molecular formula is C_{20}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 382.5 g/mol .

Initial studies indicate that this compound may interact with specific proteins or receptors involved in cellular signaling pathways. Notably, it has been suggested to inhibit Cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By inhibiting CDK2, the compound could potentially lead to cell cycle arrest and apoptosis in cancer cells .

Potential Applications

The compound's structural characteristics imply several possible applications:

  • Oncology : Due to its interaction with CDK2, it may serve as a candidate for cancer therapies aimed at disrupting cell proliferation.
  • Anticonvulsant Activity : Similar compounds have shown protective effects against seizures, indicating potential uses in treating epilepsy .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the biological activity of this compound. The following table summarizes notable examples:

Compound NameCAS NumberKey Features
N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide73664-32-1Known for receptor interactions
N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidineExperimentalExhibits distinct pharmacological properties

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